
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrroles, such as “2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This allows the synthesis of N-substituted pyrroles under very mild reaction conditions .Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The molecule also contains two methyl groups attached to the pyrrole ring, a m-tolyl group (a toluene ring with a methyl group), and a carboxylic acid group .Physical And Chemical Properties Analysis
“2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid” is a solid at room temperature . It has a melting point of 160°C . As mentioned earlier, its molecular weight is 229.27, and its molecular formula is C14H15NO2 .Aplicaciones Científicas De Investigación
Organocatalytic Applications
Research by Chowdhury and Ghosh (2009) demonstrated the use of an organocatalytic approach for the regio- and enantioselective addition of alkyl methyl ketones to β-silylmethylene malonate, showing the critical role of the silyl group in substrate reactivity and regioselection, which may be relevant to derivatives of pyrrole-3-carboxylic acid (Chowdhury & Ghosh, 2009).
Quantum Chemical Studies
Singh et al. (2013) synthesized and characterized a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Their work included quantum chemical (DFT and AIM) studies on molecular structure, spectroscopic properties, and analysis of intra and intermolecular interactions, providing insights into the electronic and structural properties of pyrrole derivatives (Singh et al., 2013).
Antimicrobial Applications
Hublikar et al. (2019) focused on synthesizing novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluating their antimicrobial activities, showcasing the potential of pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Polymer Synthesis and Application
Sugralina et al. (2018) investigated the synthesis of new polyesters based on nitrogen-containing heterocycles, including pyrrole derivatives, for potential applications in materials possessing biological activity. This research underscores the versatility of pyrrole derivatives in the development of new polymeric materials (Sugralina et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid are currently unknown. This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors . .
Mode of Action
As a pyrrole derivative, it may interact with its targets through a variety of mechanisms, depending on the specific target and the biochemical environment
Biochemical Pathways
Pyrrole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrrole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 160° C These properties may influence its bioavailability and pharmacokinetics
Result of Action
Given the broad range of biological activities exhibited by pyrrole derivatives, this compound may have diverse effects at the molecular and cellular level . .
Propiedades
IUPAC Name |
2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-5-4-6-12(7-9)15-10(2)8-13(11(15)3)14(16)17/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJALCGKYLGWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2845316.png)
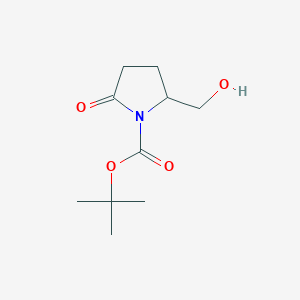
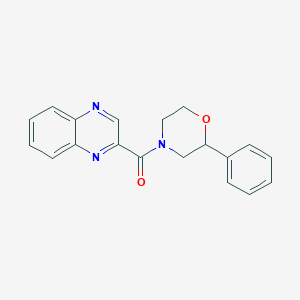
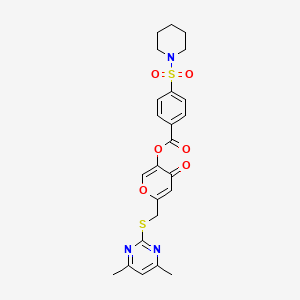
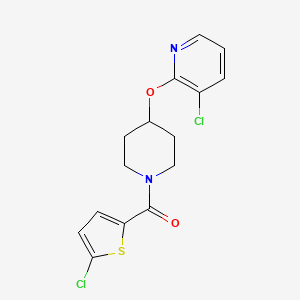
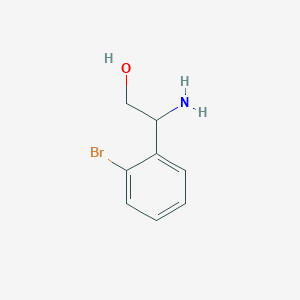
![1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2845326.png)
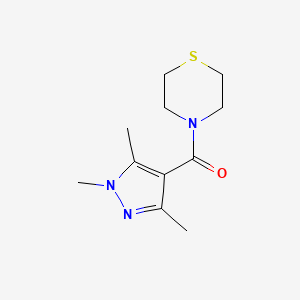
![methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2845329.png)
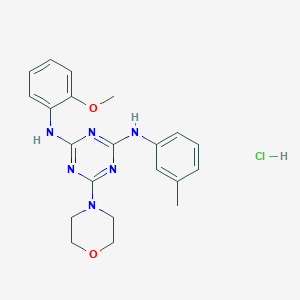
![Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2845331.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2845334.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2845338.png)